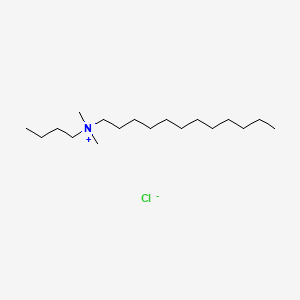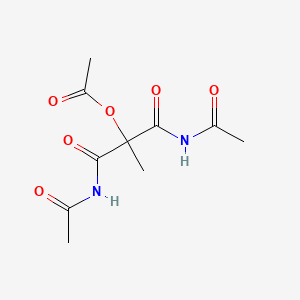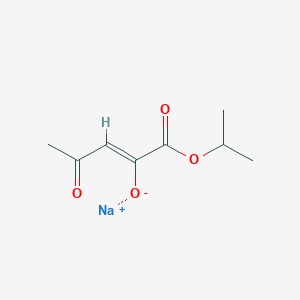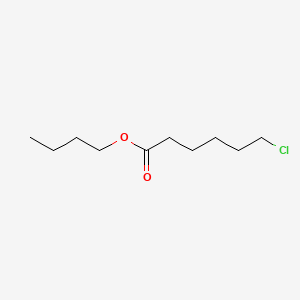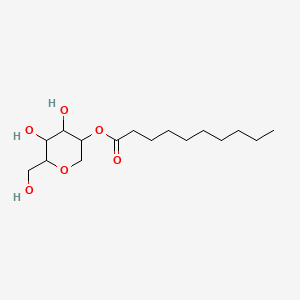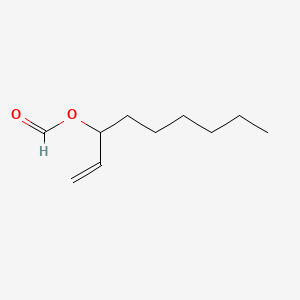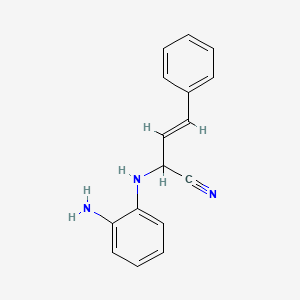
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of an aniline group attached to a butenenitrile moiety, which is further substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoanilino)-4-phenyl-3-butenenitrile typically involves the reaction of 2-aminobenzonitrile with a suitable phenyl-substituted butenone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the aniline group to the butenone, followed by cyclization and dehydration steps to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoanilino)-4-phenyl-3-butenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Similar in structure but contains a thiophene ring instead of a phenyl group.
4-(2-Aminoanilino)pyridine: Contains a pyridine ring instead of a phenyl group.
2-(2-Aminoanilino)cyclohepta[b]pyrroles: Contains a cyclohepta[b]pyrrole ring system.
Uniqueness
2-(2-Aminoanilino)-4-phenyl-3-butenenitrile is unique due to its specific combination of aniline, phenyl, and butenenitrile moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
35321-15-4 |
|---|---|
Molekularformel |
C16H15N3 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
(E)-2-(2-aminoanilino)-4-phenylbut-3-enenitrile |
InChI |
InChI=1S/C16H15N3/c17-12-14(11-10-13-6-2-1-3-7-13)19-16-9-5-4-8-15(16)18/h1-11,14,19H,18H2/b11-10+ |
InChI-Schlüssel |
VGMUDHZXGKWMGP-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(C#N)NC2=CC=CC=C2N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(C#N)NC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

